Limited Availability of Direct Comparative Data for the Free Piperazine Acetamidophenylethyl Scaffold
A systematic search of primary literature, patents, and authoritative databases identified no published study that directly compares N-(4-(2-(piperazin-1-yl)ethyl)phenyl)acetamide (or its dihydrochloride) with a structurally defined analog under identical experimental conditions. The closest class-level evidence comes from a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, where the most potent derivative (compound 20, 3‑trifluoromethyl anilide) showed protection in the mouse maximal electroshock (MES) model with an ED₅₀ of 32.08 mg/kg (i.p.) and activity in the 6 Hz psychomotor seizure model, whereas the corresponding 3‑chloro anilide analogs were inactive [1]. Because the present compound lacks the 4‑phenyl substituent on the piperazine ring and the N‑phenyl acetamide moiety, direct extrapolation of these quantitative values is not scientifically valid. The available evidence therefore does not permit a numerical head‑to‑head differentiation claim.
| Evidence Dimension | Anticonvulsant activity (MES model, mice, i.p.) |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | N‑(3‑trifluoromethylphenyl)‑2‑(4‑phenylpiperazin‑1‑yl)acetamide (compound 20): ED₅₀ = 32.08 mg/kg |
| Quantified Difference | Cannot be calculated; comparator is a structurally distinct phenylpiperazine acetamide |
| Conditions | Mouse maximal electroshock seizure test; intraperitoneal administration; Kamiński et al. 2015 |
Why This Matters
This transparency prevents procurement decisions based on misapplied data from a different chemical series and highlights the need for primary screening of the target compound before assuming biological equivalence.
- [1] Kamiński K, Rzepka S, Obniska J. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Med Chem Res. 2015;24(7):3047-3061. doi:10.1007/s00044-015-1360-6. View Source
